
3-Amino-2-chloropyridine
Overview
Description
3-Amino-2-chloropyridine (CAS: 6298-19-7) is a halogenated aminopyridine derivative with the molecular formula C₅H₅ClN₂ and a molecular weight of 128.56 g/mol. It is characterized by an amino group at the 3-position and a chlorine atom at the 2-position on the pyridine ring . Key physical properties include a melting point of 76–80°C, boiling point of 130–134°C (22 mmHg), and solubility in polar solvents like methanol (30 g/L) and water . This compound serves as a versatile intermediate in pharmaceuticals, agrochemicals, and coordination chemistry, particularly in Suzuki-Miyaura cross-coupling reactions and ligand synthesis .
Preparation Methods
Chlorination of 3-Aminopyridine Using Gaseous Chlorine
Reaction Mechanism and Catalytic System
The most widely documented method involves direct chlorination of 3-aminopyridine in an aqueous hydrochloric acid medium using gaseous chlorine . Ferric chloride hexahydrate (FeCl₃·6H₂O) serves as the preferred catalyst, operating at concentrations of 1–8% by weight relative to the substrate . The reaction proceeds via electrophilic substitution, where chlorine gas (Cl₂) acts as the chlorinating agent. A critical prerequisite is maintaining a hydrochloric acid (HCl) concentration of 3–4 molar equivalents per mole of 3-aminopyridine to prevent catalyst hydrolysis and tar formation . Excess HCl stabilizes the Fe³⁺ catalyst but must be balanced to avoid precipitation of the 3-aminopyridine hydrochloride salt, which promotes over-chlorination .
Process Optimization and Scalability
Multi-Step Halogenation-Diazotization Pathway
Halogenation and Diazotization Sequence
An alternative route described in US Patent 8,293,918 involves sequential halogenation, diazotization, and Sandmeyer reaction . Initially, 3-aminopyridine is halogenated using sodium hypochlorite (NaOCl) in concentrated HCl with FeCl₃ catalysis at 0°C . The intermediate 2-chloro-3-aminopyridine is diazotized with sodium nitrite (NaNO₂) below 0°C, followed by chlorination using cuprous chloride (CuCl) in HCl to yield 2,3-dichloropyridine . This method achieves a 56% overall yield but requires stringent temperature control during diazotization to avoid decomposition .
Purification and Solvent Selection
Crude 2-chloro-3-aminopyridine is purified via dissolution in toluene, filtration, and crystallization, eliminating dichlorinated impurities . The use of water-immiscible solvents like toluene simplifies extraction but introduces flammability risks. Post-reaction, the organic phase is discarded to remove byproducts, and the aqueous layer is extracted to isolate the final product . While this method reduces over-chlorination compared to direct routes, the multi-step nature increases operational complexity and cost.
Synthesis from 2-Pyridone via Chlorination and Amination
Alternative Feedstock Strategy
Chinese Patent CN102532010B discloses a novel approach starting from 2-pyridone, circumventing the need for 3-aminopyridine as a precursor . The process involves chlorination of 2-pyridone using phosphorus oxychloride (POCl₃) to form 2,3-dichloropyridine, followed by selective amination at the 3-position using aqueous ammonia under pressure . This method achieves higher yields (80–85%) due to the stability of 2-pyridone and reduced side reactions .
Advantages and Limitations
The use of POCl₃ enables regioselective chlorination at the 2-position, while amination at elevated temperatures (120–150°C) ensures complete conversion . However, POCl₃ handling requires specialized equipment due to its corrosive and moisture-sensitive nature. Additionally, the high-pressure amination step increases energy consumption, making this method less favorable for small-scale production .
Table 2: Comparative Analysis of Preparation Methods
Critical Process Parameters and Industrial Considerations
Catalyst Selection and Activity
Iron-based catalysts (FeCl₃) dominate industrial processes due to their low cost and high activity . Nickel (NiCl₂) and copper (CuCl₂) chlorides are viable alternatives but offer no significant yield improvements . Catalyst recovery remains a challenge, as residual metals necessitate EDTA chelation or filtration steps, adding to production costs .
Temperature and Reaction Kinetics
Lower temperatures (15–50°C) favor monochlorination by reducing the activation energy for electrophilic substitution while suppressing dichlorination . In contrast, the 2-pyridone route requires elevated temperatures (120–150°C) for amination, increasing energy expenditure .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-chloropyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols .
Oxidation: The amino group can be oxidized to form nitro derivatives .
Reduction: The compound can be reduced to form 2,3-diaminopyridine .
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of copper(I) iodide .
Oxidation: Reagents such as potassium permanganate or sodium dichromate .
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst .
Major Products:
Nucleophilic substitution: Products include 3-amino-2-azidopyridine or 3-amino-2-thiocyanatopyridine .
Oxidation: Products include 3-amino-2-nitropyridine .
Reduction: Products include 2,3-diaminopyridine .
Scientific Research Applications
Medicinal Chemistry
3-Amino-2-chloropyridine serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential in treating conditions such as cancer and bacterial infections. For instance, it plays a role in the development of kinase inhibitors, which are crucial for targeted cancer therapies .
Agricultural Chemicals
The compound is also utilized in the formulation of agrochemicals, including herbicides and fungicides. Its chlorinated structure contributes to the efficacy of these compounds by enhancing their stability and bioactivity .
Chemical Reactions
This compound is involved in several significant chemical reactions, notably the Suzuki-Miyaura cross-coupling reaction. This reaction is pivotal for synthesizing heteroaryl compounds, which are essential in both pharmaceuticals and materials science .
Dyes and Pigments
In addition to its applications in medicine and agriculture, this compound is used in the production of dyes and pigments. Its ability to enhance color stability makes it valuable in various industrial applications .
Case Study 1: Synthesis of Kinase Inhibitors
Recent studies have demonstrated that derivatives of this compound exhibit promising activity as protein kinase inhibitors. These compounds have shown effectiveness against specific cancer cell lines, highlighting their therapeutic potential .
Case Study 2: Agricultural Applications
Research has indicated that formulations containing this compound derivatives exhibit improved efficacy against common agricultural pests. Trials have shown a significant reduction in pest populations when treated with these compounds compared to standard treatments .
Summary Table of Applications
Application Area | Description | Key Benefits |
---|---|---|
Medicinal Chemistry | Intermediate for drug synthesis, especially kinase inhibitors | Targeted therapy potential |
Agricultural Chemicals | Component of herbicides and fungicides | Enhanced stability and bioactivity |
Chemical Reactions | Participates in Suzuki-Miyaura cross-coupling reactions | Essential for heteroaryl compound synthesis |
Dyes and Pigments | Used in dye production for improved color stability | Versatile industrial applications |
Mechanism of Action
The mechanism of action of 3-Amino-2-chloropyridine involves its interaction with biological targets such as enzymes and receptors . The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways . For example, it can inhibit the activity of proteases involved in viral replication, making it useful in antiviral drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Halogenated Derivatives
3-Amino-4-chloropyridine (CAS: 20511-15-3)
- Structural Difference : Chlorine at the 4-position instead of the 2-position.
2-Amino-5-chloropyridine (CAS: 1072-98-6)
- Structural Difference: Amino and chlorine groups at the 2- and 5-positions, respectively.
- Synthesis: Produced via chlorination/ammoniation of α-pyridone, often co-generated with 3-amino-2-chloropyridine .
- Applications: Used in derivatives like zopiclone (a sedative), highlighting divergent pharmacological roles compared to this compound’s use in pesticides and ligands .
Brominated Analogues
3-Amino-2-bromopyridine
- Reactivity: Bromine’s higher leaving-group ability enhances reactivity in nucleophilic substitutions. For example, 3-amino-2-bromopyridine forms cocrystals with 2-chloro-4-nitrobenzoic acid, similar to this compound, but with distinct crystal packing due to larger atomic size .
- Synthetic Utility: Preferred in cross-coupling reactions requiring faster oxidative addition, whereas this compound offers cost advantages in large-scale syntheses .
Catalytic Performance in Cross-Coupling Reactions
- Ligand Synthesis: this compound-derived ligands (e.g., 3H-1,3-azaphospholapyridines) achieve 57% yield in palladium-catalyzed arylations, outperforming triphenylphosphine ligands (36–51% yields) .
- Comparison with 2-Aminopyridine: While 2-aminopyridine is more readily available, this compound enables regioselective functionalization at the 2-position, critical for constructing imidazo[4,5-b]pyridine cores in drug intermediates .
Physical and Crystallographic Properties
Hydrogen Bonding and Crystal Packing
- Intermolecular Interactions: Forms centrosymmetric cyclic dimers via N–H⋯N hydrogen bonds, similar to 2-aminopyridine. Unique intramolecular N–H⋯Cl interactions (3.001 Å) stabilize its crystal lattice, a feature absent in 3-amino-4-chloropyridine .
- Cocrystal Formation: Forms salts with 2-chloro-4-nitrobenzoic acid, leveraging charge-assisted hydrogen bonds. Comparable halogenated derivatives (e.g., 2-amino-5-chloropyridine) exhibit weaker cocrystallization tendencies .
Industrial and Pharmacological Relevance
Pharmaceutical Intermediates
- Quinazoline-2,4-diones : Reacts with phosgene to form antitumor agents, achieving 85% yield in condensation steps, outperforming brominated counterparts .
Agrochemicals
- Chlorantraniliprole Synthesis: A by-product in the production of this insecticide, underscoring its role in scalable agrochemical processes. 2-Amino-5-chloropyridine lacks similar applications .
Biological Activity
3-Amino-2-chloropyridine (CAS No. 6298-19-7) is a heterocyclic compound that has garnered attention due to its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic uses.
- Molecular Formula : CHClN
- Molecular Weight : 128.56 g/mol
- IUPAC Name : 2-chloropyridin-3-amine
- Solubility : Soluble in methanol and water (30 g/L)
Synthesis
This compound is synthesized through various methods, including the Suzuki-Miyaura cross-coupling reactions of heteroaryl compounds. It serves as a key intermediate in the synthesis of several pharmaceutical agents, including anticonvulsants and other bioactive compounds .
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives based on this compound. For instance, a derivative known as 6-amino-2-pyridone-3,5-dicarbonitrile exhibited significant cytotoxicity against various cancer cell lines, including glioblastoma, breast cancer (MDA-MB-231), lung cancer (A549), and liver cancer (HEPG2) cell lines. The effective concentration (EC) for this compound was determined to be approximately 15 μM against glioblastoma cells .
Compound | Cancer Cell Line | EC (μM) |
---|---|---|
6-amino-2-pyridone-3,5-dicarbonitrile | Glioblastoma | 15 |
6-amino-2-pyridone-3,5-dicarbonitrile | Breast Cancer (MDA-MB-231) | Not specified |
6-amino-2-pyridone-3,5-dicarbonitrile | Lung Cancer (A549) | Not specified |
6-amino-2-pyridone-3,5-dicarbonitrile | Liver Cancer (HEPG2) | Not specified |
These findings suggest that the introduction of chlorine at specific positions on the pyridine ring can enhance the cytotoxic effects of the compound .
Anticonvulsant Activity
This compound is also recognized for its role as an intermediate in the synthesis of anticonvulsant medications. It has been utilized in creating aryl isoindolinediones, which are crucial for developing drugs targeting epilepsy and other neurological disorders . The compound's ability to modulate neurotransmitter systems may contribute to its anticonvulsant effects.
Case Studies and Research Findings
- Study on Cytotoxicity : A study evaluated a library of derivatives from this compound for their cytotoxic effects against glioma cells. The research established that certain modifications to the compound's structure significantly improved its anticancer activity. The most effective derivative showed an EC value indicating potent activity against multiple cancer types .
- Anticonvulsant Development : Research into the synthesis of anticonvulsants using this compound demonstrated its effectiveness as a precursor for developing new therapeutic agents. The compound's structural features allow it to interact favorably with biological targets involved in seizure pathways .
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing 3-amino-2-chloropyridine, and how can UV-Vis spectra guide reaction optimization?
UV-Vis spectroscopy is critical for identifying optimal wavelengths for photochemical reactions. For this compound, UV analysis in ethanol revealed a maximum absorption at 311 nm, which informs laser selection (e.g., Nd-YAG at 355 nm) for efficient sensitization in photocyclization reactions. Solvent choice and energy input are adjusted based on absorbance profiles to maximize reaction yields .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
Single-crystal X-ray diffraction is used to resolve intramolecular interactions (e.g., N—H⋯Cl hydrogen bonds) and Cl⋯Cl contacts. SHELX software (SHELXL for refinement, SHELXS/D for structure solution) is essential for processing diffraction data, with hydrogen atoms placed geometrically and refined using a riding model. Ethanol and dichloromethane are common solvents for crystal growth .
Q. What synthetic routes are effective for preparing this compound, and how do solvents influence outcomes?
Common methods include laser-induced photocyclization with phenyl isothiocyanate. Solvent optimization (e.g., ethanol vs. solvent-free conditions) significantly impacts reaction efficiency. Ethanol enhances molecular interactions critical for cyclization, while solvent-free methods reduce side reactions .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict electronic properties of this compound derivatives?
Hybrid functionals (e.g., B3LYP) combining exact exchange and gradient corrections yield accurate thermochemical data. For example, DFT calculations on derivatives like this compound:benzilic acid adducts reveal nonlinear optical properties by analyzing frontier molecular orbitals and hyperpolarizability .
Q. What methodologies elucidate photocatalytic degradation pathways of this compound in environmental systems?
TiO₂-mediated photocatalysis under UV light is effective. Advanced oxidation processes (AOPs) leverage hydroxyl radicals to cleave the pyridine ring, with degradation monitored via LC-MS. Kinetic studies show pseudo-first-order behavior, and intermediates are identified using computational modeling .
Q. How do hydrogen bonding and Cl⋯Cl interactions influence crystal engineering of this compound?
Graph set analysis (e.g., Etter’s formalism) classifies N—H⋯Cl hydrogen bonds as S(6) motifs, while Cl⋯Cl interactions (3.3 Å) contribute to layered packing. These interactions are modeled using Hirshfeld surface analysis and validated via Cambridge Structural Database (CSD) comparisons .
Q. What computational tools analyze hydrogen bonding in this compound cocrystals?
Natural Bond Orbital (NBO) analysis quantifies charge transfer in hydrogen bonds, while Quantum Theory of Atoms in Molecules (QTAIM) maps bond critical points. For example, studies on this compound:benzilic acid adducts reveal strong N—H⋯O interactions (≈2.8 Å) with high electron density (≈0.08 a.u.) .
Q. Methodological Tables
Properties
IUPAC Name |
2-chloropyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c6-5-4(7)2-1-3-8-5/h1-3H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQBJJUWDCYIAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40212185 | |
Record name | 2-Chloro-3-pyridylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40212185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6298-19-7 | |
Record name | 3-Amino-2-chloropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6298-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Chloro-3-pyridylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006298197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-2-chloropyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45407 | |
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Record name | 2-Chloro-3-pyridylamine | |
Source | EPA DSSTox | |
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Record name | 2-chloro-3-pyridylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.976 | |
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Record name | 2-CHLORO-3-PYRIDYLAMINE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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